Benzbromarone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12Br2O3 |
|---|---|
Molecular Weight |
429.1 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-[2-(1,1,2,2,2-pentadeuterioethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3/i1D3,2D2 |
InChI Key |
WHQCHUCQKNIQEC-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Benzbromarone-d5: A Technical Guide to Analysis and Certification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation relevant to the certification of Benzbromarone-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the uricosuric agent Benzbromarone. Given the importance of isotopic labeling in drug development, this document outlines the typical specifications and experimental protocols associated with a Certificate of Analysis for this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data expected in a Certificate of Analysis for this compound. These values are representative and may vary slightly between different manufacturing lots.
Table 1: Identity and Purity
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Chemical Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Mass Identity (by MS) | Conforms to structure | Conforms |
Table 2: Isotopic Enrichment and Impurity Profile
| Test | Specification | Result |
| Isotopic Enrichment | ≥ 98 atom % D | >98 atom % D |
| Unlabeled Benzbromarone | ≤ 2.0% | 0.5% |
| Total Impurities (by HPLC) | ≤ 2.0% | 0.5% |
| Residual Solvents | Conforms to ICH Q3C | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of Benzbromarone and its related compounds.[1][2]
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC System with a UV or PDA detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and water containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of Acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and identity of this compound.
Instrumentation:
-
A mass spectrometer, typically a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, coupled with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: ESI positive or negative mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1000.
Sample Preparation:
-
The sample solution prepared for HPLC analysis is typically used for direct infusion or LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and determine the isotopic enrichment of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
NMR Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Nucleus: ¹H (Proton).
-
Number of Scans: 16 or as required to achieve an adequate signal-to-noise ratio.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
Visualizations
The following diagrams illustrate the analytical workflow and the primary mechanism of action of Benzbromarone.
Caption: Analytical workflow for this compound certification.
Caption: Mechanism of action of Benzbromarone.
References
An In-depth Technical Guide to Benzbromarone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and metabolic pathways of Benzbromarone-d5. This deuterated analog of the potent uricosuric agent Benzbromarone is a valuable tool in metabolism and pharmacokinetic studies.
Core Properties of this compound
This compound is a stable, isotopically labeled form of Benzbromarone where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Benzbromarone in biological matrices. While a specific CAS number for this compound is not officially assigned, the CAS number for the parent compound, Benzbromarone, is 3562-84-3 [1].
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are specific to the deuterated compound, some physical properties, such as melting point and solubility, are often reported for the unlabeled parent compound due to their close similarity.
| Property | Value | Reference |
| Chemical Name | (3,5-dibromo-4-hydroxyphenyl)(2-(ethyl-d5)-1-benzofuran-3-yl)methanone | N/A |
| Molecular Formula | C₁₇H₇D₅Br₂O₃ | [2] |
| Molecular Weight | 429.11 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~151 °C (for unlabeled Benzbromarone) | [3] |
| Solubility (of unlabeled Benzbromarone) | DMSO: 85 mg/mLEthanol: 15 mg/mLWater: Insoluble | [3] |
| Storage Conditions | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic pathway for this compound is outlined below. This process would start with a deuterated precursor for the ethyl group.
Caption: Proposed synthesis of this compound.
Experimental Protocol: HPLC Analysis of Benzbromarone
The following is a representative HPLC method for the analysis of Benzbromarone, which can be adapted for the quantification of this compound, often used as an internal standard.
Objective: To determine the purity and concentration of Benzbromarone in a sample.
Materials:
-
HPLC system with a PDA or UV detector
-
C18 column (e.g., Zorbax Eclips plus C18, 100 mm × 4.6 mm, 5 µm)[1][4]
-
Mobile Phase: A mixture of Glacial Acetic Acid, Acetonitrile, Water, and Methanol (e.g., in a ratio of 2.5:12.5:195:450 v/v)[1][4]
-
Benzbromarone standard
-
Sample containing Benzbromarone
-
Diluent (Mobile phase can be used)
-
0.45 µm nylon syringe filters
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing the specified volumes of the solvents. Degas the mobile phase before use.
-
Preparation of Standard Solution: Accurately weigh a known amount of Benzbromarone standard and dissolve it in the diluent to achieve a known concentration (e.g., 0.1 mg/mL)[4].
-
Preparation of Sample Solution: Prepare the sample solution by dissolving the sample containing Benzbromarone in the diluent to an expected concentration within the linear range of the method. Filter the solution through a 0.45 µm nylon filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Compare the peak area of Benzbromarone in the sample chromatogram with the peak area of the standard solution to determine the concentration of Benzbromarone in the sample. When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
Metabolic Pathways and Signaling
Benzbromarone is primarily metabolized in the liver by the cytochrome P450 enzyme, CYP2C9. The major metabolic pathway is hydroxylation of the ethyl group, leading to the formation of 6-hydroxybenzbromarone. This metabolite is also pharmacologically active. The deuteration of the ethyl group in this compound is expected to slow down this metabolic process due to the kinetic isotope effect, making it a useful tool to study the metabolism of the parent drug.
Benzbromarone Metabolism by CYP2C9
The metabolic conversion of Benzbromarone is a critical aspect of its pharmacology and toxicology.
References
Commercial Suppliers and Technical Guide for Benzbromarone-d5
This technical guide provides an in-depth overview of Benzbromarone-d5, a deuterated analog of the uricosuric drug Benzbromarone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, quantitative data, experimental protocols, and relevant biological pathways.
Commercial Availability
This compound and its metabolites are available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. These suppliers provide the compound for research purposes, often with detailed certificates of analysis.
Table 1: Commercial Suppliers of this compound and Related Compounds
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment |
| Simson Pharma Limited | This compound | Not Specified | High Quality | Not Specified |
| TargetMol | This compound | T6M2N9X | Not Specified | Not Specified |
| MedChemExpress | This compound | HY-14574S | Not Specified | Not Specified |
| Expert Synthesis Solutions | 6-Hydroxy this compound (major) | ESS0384 | 99.5% by HPLC[1][2] | >98% atom D[1][2] |
Quantitative Data
The following table summarizes key quantitative data for this compound and its major metabolite, 6-Hydroxy this compound. The data for the hydroxylated metabolite is derived from a certificate of analysis provided by Expert Synthesis Solutions[1]. While specific certificates of analysis for this compound from other suppliers were not publicly available, they typically provide high-purity compounds for research applications.
Table 2: Quantitative Data for this compound and 6-Hydroxy this compound
| Parameter | This compound | 6-Hydroxy this compound (major) |
| Molecular Formula | C₁₇H₇D₅Br₂O₃ | C₁₇H₇D₅Br₂O₄[1] |
| Molecular Weight | 429.11 g/mol [3] | 445.12 g/mol [1] |
| CAS Number (unlabeled) | 3562-84-3[3] | 152831-00-0[1] |
| Appearance | Not Specified | Pale Yellow Solid[1] |
| Purity (by HPLC) | Not Specified | 99.5%[1][2] |
| Isotopic Enrichment | Not Specified | >98% atom D[1][2] |
| Storage (Powder) | -20°C for 3 years[3] | Not Specified |
| Storage (In Solvent) | -80°C for 1 year[3] | Not Specified |
Biological Activity and Signaling Pathways
Benzbromarone is a potent inhibitor of Cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism[3]. It also acts as a uricosuric agent by inhibiting the urate transporter 1 (URAT1) in the kidneys, which reduces the reabsorption of uric acid[4]. The deuteration in this compound makes it a valuable tool for metabolic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering its metabolic rate.
Metabolic Pathway of Benzbromarone
The primary metabolic pathway of Benzbromarone involves hydroxylation, catalyzed mainly by CYP2C9, to form 6-hydroxybenzbromarone[5][6].
References
- 1. esschemco.com [esschemco.com]
- 2. esschemco.com [esschemco.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Potent human uric acid transporter 1 inhibitors: in vitro and in vivo metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Benzbromarone-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of Benzbromarone-d5. This isotopically labeled analog of Benzbromarone is a critical tool in metabolism, pharmacokinetic studies, and as an internal standard for quantitative bioanalysis. This guide details the synthetic pathway, experimental protocols, and analytical characterization data.
Physicochemical and Analytical Data Summary
The key quantitative data for this compound are summarized in the tables below for quick reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Analyte Name | This compound | LGC Standards[1] |
| Molecular Formula | C₁₇D₅H₇Br₂O₃ | LGC Standards[1] |
| Molecular Weight | 429.11 | LGC Standards[1] |
| Exact Mass | 426.947 Da | LGC Standards[1] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])c1oc2ccccc2c1C(=O)c3cc(Br)c(O)c(Br)c3 | LGC Standards[1] |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Value/Method | Source |
| Column | Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) | Research Trend[2][3] |
| Mobile Phase | Glacial Acetic Acid: Acetonitrile: Water: Methanol (2.5:12.5:195:450 v/v) | Research Trend[2][4] |
| Elution Mode | Isocratic | Research Trend[2][4] |
| Flow Rate | 1.0 mL/min | Research Trend[2][3] |
| Detection Wavelength | 231 nm | Research Trend[4] |
| Column Temperature | 25°C | Research Trend[4] |
| Injection Volume | 20 µL | Research Trend[4] |
| Expected Purity | >98% | Expert Synthesis Solutions[5] |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Value | Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative | PubChem[6] |
| Precursor Ion Type | [M-H]⁻ | PubChem[6] |
| Calculated m/z for [M-H]⁻ | 424.939 | Calculated |
| Instrumentation | UPLC-Tandem Mass Spectrometry (MS/MS) | PubMed[7] |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | 7.20 - 7.50 | m | Aromatic protons on benzofuran ring |
| 8.00 | s | Aromatic protons on dibromophenyl ring | |
| Signal absent | - | Deuterated ethyl group (CD₂CD₃) protons are not observed | |
| ¹³C NMR | ~110 - 160 | Multiple signals | Aromatic carbons |
| ~180 | s | Carbonyl carbon | |
| Signal significantly attenuated | - | Carbons of the deuterated ethyl group will show weak, split signals due to C-D coupling |
Synthesis Pathway and Workflow
The synthesis of this compound typically involves a Friedel-Crafts acylation of 2-ethyl-d5-benzofuran with a protected 3,5-dibromo-4-hydroxybenzoyl chloride, followed by a deprotection step.
Synthetic Scheme
The logical flow of the synthesis is depicted below. The key is the utilization of a deuterated starting material, 2-ethyl-d5-benzofuran, to introduce the isotopic label.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Validated Stability Indicating RP-HPLC Method for Silmutanious Determination of Benzbromarone and Diclofenac Potassium in Vitro Dissolution Studies from Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. researchtrend.net [researchtrend.net]
- 5. esschemco.com [esschemco.com]
- 6. Benzbromarone | C17H12Br2O3 | CID 2333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Simultaneous determination of allopurinol, probenecid, benzbromarone in dietary supplements by ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Benzbromarone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzbromarone-d5 is the deuterated analog of Benzbromarone, a potent uricosuric agent used in the management of hyperuricemia and gout. The substitution of five hydrogen atoms with deuterium in the ethyl group of Benzbromarone can significantly influence its metabolic profile, pharmacokinetic properties, and utility in research, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its primary mechanism of action.
Physical and Chemical Properties
Table 1: General and Physical Properties of this compound and Benzbromarone
| Property | This compound | Benzbromarone |
| Molecular Formula | C₁₇H₇D₅Br₂O₃[1] | C₁₇H₁₂Br₂O₃[2] |
| Molecular Weight | 429.11 g/mol [3] | 424.08 g/mol [4] |
| Appearance | Solid[5] | Solid[6] |
| Color | White to off-white[5] | Pale Yellow Solid[7] |
| Melting Point | Not explicitly reported; expected to be similar to Benzbromarone. | 161-163 °C[2] |
| Boiling Point (Predicted) | Not reported | 514.1 ± 50.0 °C[4] |
| logP (Predicted) | Not reported | 2.7[2] |
Table 2: Solubility Data
| Solvent | This compound Solubility | Benzbromarone Solubility |
| Water | Not explicitly reported | Essentially insoluble (11.8 mg/L at 25 °C)[2] |
| Ethanol | Not explicitly reported | Slightly soluble[2] |
| Acetone | Not explicitly reported | Soluble[2] |
| Methylene Chloride | Not explicitly reported | Soluble[2] |
| Chloroform | Not explicitly reported | Freely soluble[2] |
| DMSO | Information on solvent compatibility exists, but quantitative data is not provided.[3] | Soluble |
| Methanol | Not explicitly reported | Soluble |
Table 3: Spectral Data
| Technique | This compound | Benzbromarone |
| ¹H-NMR | Spectral data available from suppliers upon request. Expected to show absence of signals corresponding to the ethyl protons. | Spectral data available in chemical databases. |
| Mass Spectrometry (MS) | Mass spectrum available from suppliers, showing the expected molecular ion peak for the deuterated compound.[5] | m/z Top Peak: 424[6] |
| Purity (by HPLC) | A purity of 99.42% has been reported.[5] | Purity of related compound 6-Hydroxy this compound is reported as 99.5%.[7] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below. These are generalized protocols that can be adapted for the specific analysis of this deuterated compound.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Methodology (Shake-Flask Method):
-
An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and isotopic labeling of this compound.
Methodology (¹H-NMR):
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to an NMR tube.
-
The ¹H-NMR spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the absence of proton signals from the ethyl group and the integrity of the rest of the molecule.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic purity of this compound.
Methodology (Electrospray Ionization - Mass Spectrometry, ESI-MS):
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the ESI source of a mass spectrometer.
-
The mass spectrum is acquired in either positive or negative ion mode.
-
The spectrum is analyzed for the presence of the molecular ion peak corresponding to the calculated mass of this compound (C₁₇H₇D₅Br₂O₃). The isotopic distribution pattern is also examined to confirm the degree of deuteration.
Mechanism of Action & Signaling Pathways
Benzbromarone primarily exerts its therapeutic effect by inhibiting the renal urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[8] By blocking URAT1, Benzbromarone increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.
Additionally, Benzbromarone is a potent inhibitor of the cytochrome P450 enzyme CYP2C9.[3] This interaction is a key consideration in drug development and clinical practice due to the potential for drug-drug interactions.
Experimental Workflow for URAT1 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on the URAT1 transporter.
Caption: Workflow for URAT1 Inhibition Assay.
Benzbromarone's Dual Inhibition Pathway
The following diagram illustrates the dual inhibitory action of Benzbromarone on both the URAT1 transporter and the CYP2C9 enzyme.
Caption: Dual inhibitory pathways of Benzbromarone.
Conclusion
This compound serves as a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical analysis. This guide provides a foundational understanding of its physical and chemical properties, drawing upon available data for the deuterated compound, its metabolites, and its non-deuterated parent. The outlined experimental protocols offer a starting point for the characterization and quality control of this compound in a laboratory setting. Further investigation into the specific physical properties of this compound is warranted to build upon this technical overview.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scielo.br [scielo.br]
- 3. This compound | TargetMol [targetmol.com]
- 4. Benzbromarone CAS#: 3562-84-3 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzbromarone | C17H12Br2O3 | CID 2333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. esschemco.com [esschemco.com]
- 8. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
An In-depth Technical Guide to Deuterium Labeling in Benzbromarone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzbromarone-d5, a deuterated analog of the uricosuric agent Benzbromarone. The strategic placement of deuterium atoms can significantly alter the pharmacokinetic profile of a drug, and this document delves into the specifics of this compound, its synthesis, characterization, and metabolic implications.
Introduction to Deuterium Labeling in Drug Development
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (the most common hydrogen isotope). This seemingly minor difference in mass can lead to a significant kinetic isotope effect (KIE). In drug metabolism, C-H bond cleavage is often a rate-limiting step in enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. The greater mass of the C-D bond compared to the C-H bond results in a higher activation energy for bond cleavage, which can slow down the rate of metabolism. This alteration of a drug's metabolic fate can lead to an improved pharmacokinetic profile, including increased half-life, enhanced bioavailability, and reduced formation of potentially toxic metabolites.[1]
This compound: Structure and Rationale for Deuteration
Benzbromarone is a potent inhibitor of the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys.[2] By inhibiting URAT1, Benzbromarone increases the excretion of uric acid, thereby lowering its concentration in the blood. However, its use has been associated with concerns about hepatotoxicity, which is linked to its metabolism.[3][4]
The primary metabolic pathways of Benzbromarone involve hydroxylation, primarily mediated by CYP2C9, at two main positions: the ethyl group (at the 1'-position) and the benzofuran ring (at the 6-position).[5][6][7][8]
In this compound, the five hydrogen atoms of the ethyl group at the 2-position of the benzofuran ring are replaced with deuterium atoms.
Chemical Structure of this compound
The precise labeling on the ethyl group is a strategic choice to impede metabolic breakdown at this site. By strengthening the C-H bonds through deuteration, the rate of hydroxylation at the 1'-position is expected to be reduced.
Caption: Chemical structure of this compound.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₇D₅Br₂O₃ | [9] |
| Molecular Weight | 429.11 g/mol | [10] |
| Appearance | White to off-white solid | [9] |
| Purity | 99.42% | [9] |
| Unlabeled CAS | 3562-84-3 | [9] |
| Storage | Powder: -20°C for 3 years | [10] |
| In solvent: -80°C for 1 year | [10] |
Experimental Protocols
Synthesis of this compound
While the specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route would involve the use of a deuterated starting material. The synthesis of unlabeled Benzbromarone typically involves a Friedel-Crafts acylation reaction between 2-ethylbenzofuran and 3,5-dibromo-4-hydroxybenzoyl chloride.
A likely approach for the synthesis of this compound would be to use 2-(ethyl-d5)-benzofuran as a key intermediate. This deuterated intermediate could be synthesized from a deuterated ethyl source, such as ethyl-d5 iodide or ethyl-d5 bromide, and a suitable benzofuran precursor.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000883) [hmdb.ca]
- 2. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 3. Patient Information Leaflet - Benzbromarone - My Medicines [mymedicines.nz]
- 4. ritmdemo.blob.core.windows.net [ritmdemo.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzbromarone pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Note: High-Throughput Quantification of Benzbromarone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzbromarone in human plasma. The method utilizes Benzbromarone-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity over the calibration range with a low limit of quantification.
Introduction
Benzbromarone is a uricosuric agent used in the management of hyperuricemia and gout. Accurate and reliable quantification of Benzbromarone in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical monitoring. This application note presents a detailed protocol for the determination of Benzbromarone in human plasma using a state-of-the-art LC-MS/MS system. The use of this compound as an internal standard (IS) minimizes the impact of matrix effects and variations in sample processing, leading to highly reliable results.
Experimental Protocols
Materials and Reagents
-
Benzbromarone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzbromarone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Benzbromarone stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 30 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Benzbromarone | 420.9 | 248.9 | 100 | -35 |
| This compound | 425.9 | 248.9 | 100 | -35 |
-
Source Parameters: Optimized for the specific instrument, typical values include:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following table summarizes the quantitative performance of the LC-MS/MS method for Benzbromarone. These values are representative and should be confirmed during in-house method validation.
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (%CV) | < 20% |
| Intra-day Accuracy (QC Low, Mid, High) | 90 - 110% |
| Intra-day Precision (%CV) (QC Low, Mid, High) | < 15% |
| Inter-day Accuracy (QC Low, Mid, High) | 90 - 110% |
| Inter-day Precision (%CV) (QC Low, Mid, High) | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Benzbromarone in human plasma.
Caption: Logical relationships of the key components in the LC-MS/MS system.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Benzbromarone in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for regulated bioanalysis in support of pharmacokinetic studies and clinical research.
Application Note and Protocol for the Quantification of Benzbromarone in Human Plasma using Benzbromarone-d5 by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzbromarone is a uricosuric agent used for the treatment of gout. It acts by inhibiting the renal tubular reabsorption of uric acid, thus increasing its excretion. Monitoring the concentration of Benzbromarone in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective quantification of Benzbromarone in human plasma using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Benzbromarone-d5 is utilized as the internal standard (IS) to ensure accuracy and precision. The method employs a straightforward sample preparation procedure and offers high throughput for the analysis of multiple samples.
Experimental
Materials and Reagents
-
Benzbromarone (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Waters Oasis HLB 96-well µElution Plate (Part No. 186001828BA) or equivalent[1]
UPLC-MS/MS Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class PLUS or equivalent
-
Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzbromarone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Benzbromarone primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes a simplified 3-step SPE method with the Waters Oasis HLB plate, which is a water-wettable sorbent allowing for the elimination of conditioning and equilibration steps.[1]
-
Load: Directly load 100 µL of human plasma sample (blank, CC, or study sample) into the wells of the Oasis HLB 96-well µElution plate. To each well, add 10 µL of the this compound internal standard working solution (100 ng/mL), except for the blank plasma samples to which 10 µL of 50:50 acetonitrile:water is added.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water.
-
Elute: Elute the analytes with 2 x 50 µL of acetonitrile into a clean 96-well collection plate.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 2.5).
UPLC-MS/MS Conditions
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
| Gradient | 30% B to 95% B in 1.5 min, hold for 0.5 min, return to initial conditions |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Benzbromarone | 422.9 | 343.0 | 35 | 20 |
| This compound | 427.9 | 348.0 | 35 | 20 |
Note: MRM transitions are based on the molecular weight of Benzbromarone (C17H12Br2O3) and should be optimized for the specific instrument used. The transitions for this compound are predicted based on a +5 Da shift.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Linearity
The calibration curve should be linear over the range of 1 to 1000 ng/mL in human plasma. A weighted linear regression (1/x²) is typically used.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Benzbromarone | 1 - 1000 | 1/x² weighted | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | <15% | 85-115% | <15% | 85-115% |
| LQC | 3 | <15% | 85-115% | <15% | 85-115% |
| MQC | 100 | <15% | 85-115% | <15% | 85-115% |
| HQC | 800 | <15% | 85-115% | <15% | 85-115% |
Note: The acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (%CV) of ≤15% (≤20% for LLOQ) for precision.[2][3][4]
Recovery and Matrix Effect
The extraction recovery and matrix effect should be assessed at LQC, MQC, and HQC levels.
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | Consistent and reproducible | 85-115% |
| MQC | 100 | Consistent and reproducible | 85-115% |
| HQC | 800 | Consistent and reproducible | 85-115% |
Note: A consistent and reproducible recovery is desired. The matrix effect should be within 85-115% to indicate no significant ion suppression or enhancement.
Stability
The stability of Benzbromarone in human plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 4: Stability of Benzbromarone in Human Plasma
| Stability Condition | Duration/Cycles | Accuracy (%) |
| Bench-top (Room Temperature) | 4 hours | 85-115% |
| Freeze-Thaw (from -80°C to RT) | 3 cycles | 85-115% |
| Long-term (-80°C) | 30 days | 85-115% |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for Benzbromarone quantification.
Conclusion
This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of Benzbromarone in human plasma using this compound as an internal standard. The simplified solid-phase extraction protocol offers high throughput and clean extracts, leading to reliable and reproducible results. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications requiring the accurate measurement of Benzbromarone concentrations.
References
Application Note: High-Throughput Analysis of Benzbromarone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantitative analysis of Benzbromarone in human plasma. The method utilizes a simple and efficient protein precipitation-based sample preparation procedure with a deuterated internal standard (Benzbromarone-d4) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust method is suitable for clinical research, drug metabolism, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2]
Introduction
Benzbromarone is a uricosuric agent used in the treatment of gout.[3] Accurate and reliable quantification of Benzbromarone in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variability and matrix effects.[1][2] This note provides a comprehensive protocol for sample preparation and LC-MS/MS analysis of Benzbromarone in human plasma.
Experimental
Materials and Reagents
-
Benzbromarone and Benzbromarone-d4 standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column: C18 column (e.g., 100 x 4.6 mm, 5 µm)[3][4]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzbromarone and Benzbromarone-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Benzbromarone primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Benzbromarone-d4 primary stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Benzbromarone-d4 internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for Benzbromarone sample preparation and analysis.
LC-MS/MS Conditions
LC Parameters
| Parameter | Value |
| Column | C18, 100 x 4.6 mm, 5 µm[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B in 5 min, hold at 90% B for 2 min, return to 30% B in 0.1 min, hold for 2.9 min |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Benzbromarone: m/z 423.9 -> 343.0Benzbromarone-d4: m/z 427.9 -> 347.0 |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of Benzbromarone in human plasma. The use of a deuterated internal standard effectively compensated for matrix effects, leading to high accuracy and precision.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (compensated by IS) |
These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Signaling Pathway Diagram (Logical Relationship)
Caption: Rationale for using a deuterated internal standard.
Conclusion
The described method provides a reliable and high-throughput approach for the quantification of Benzbromarone in human plasma. The simple protein precipitation sample preparation, coupled with the use of a deuterated internal standard and LC-MS/MS detection, ensures accurate and precise results suitable for various clinical and research applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. researchtrend.net [researchtrend.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein Precipitation Methods for Proteomics [biosyn.com]
Application Notes: High-Throughput Bioanalytical Assay for Benzbromarone in Human Plasma using LC-MS/MS with Benzbromarone-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Benzbromarone is a uricosuric agent used in the treatment of gout. It acts by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion.[1] Monitoring the concentration of Benzbromarone in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety. This application note describes a robust and sensitive bioanalytical method for the quantification of Benzbromarone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Benzbromarone-d5, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.
Mechanism of Action
Benzbromarone primarily exerts its effect on the renal tubules. It is a potent inhibitor of the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal tubular lumen back into the bloodstream. By blocking URAT1, Benzbromarone increases the urinary excretion of uric acid, leading to a reduction in serum uric acid levels.
Figure 1: Simplified signaling pathway of Benzbromarone's mechanism of action.
Experimental Protocols
Materials and Reagents
-
Benzbromarone analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500 °C |
| MRM Transitions | Precursor Ion (m/z) |
| Benzbromarone | 422.9 |
| This compound | 427.9 |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzbromarone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Benzbromarone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
The sample preparation is performed using protein precipitation.[2][3]
Figure 2: Sample preparation workflow using protein precipitation.
Method Validation
The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[4] The validation assessed linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Benzbromarone | 1 - 1000 | y = 0.0025x + 0.0012 | 0.9985 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.04 | 104.0 | 8.5 |
| LQC | 3.0 | 2.95 | 98.3 | 6.2 |
| MQC | 100 | 102.1 | 102.1 | 4.1 |
| HQC | 800 | 790.4 | 98.8 | 3.5 |
Table 5: Inter-Day Accuracy and Precision (n=18, 3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.06 | 106.0 | 9.8 |
| LQC | 3.0 | 2.91 | 97.0 | 7.5 |
| MQC | 100 | 103.5 | 103.5 | 5.3 |
| HQC | 800 | 785.6 | 98.2 | 4.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3.0 | 92.5 | 98.2 |
| HQC | 800 | 95.1 | 101.5 |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Benzbromarone in human plasma. The simple protein precipitation sample preparation protocol and the use of a deuterated internal standard ensure accuracy and precision, making this method well-suited for pharmacokinetic studies in drug development. The method validation results demonstrate that it meets the requirements of regulatory guidelines for bioanalytical method validation.
References
- 1. Pharmacokinetic and clinical studies of a new uricosuric agent - benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols for Mass Spectrometry Detection of Benzbromarone-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Benzbromarone and its deuterated internal standard, Benzbromarone-d5, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the necessary reagents, equipment, sample preparation procedures, and mass spectrometry settings.
Introduction
Benzbromarone is a uricosuric agent used in the treatment of gout. Accurate and reliable quantification of Benzbromarone in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variations in sample preparation and matrix effects. This protocol is designed to be a comprehensive guide for researchers and scientists in the field of drug development and analysis.
Experimental Protocols
Materials and Reagents
-
Benzbromarone certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
This protocol outlines a generic protein precipitation method, which is a common and effective technique for extracting small molecules like Benzbromarone from plasma samples.
-
Spiking: To 100 µL of the biological matrix (e.g., human plasma) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. For calibration standards and quality control samples, also add the appropriate volume of Benzbromarone working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters that can be optimized for specific instrumentation and applications. A C18 reversed-phase column is commonly used for the separation of Benzbromarone.[1]
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Settings
The analysis is performed in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The molecular weight of Benzbromarone is approximately 424.08 g/mol . The molecular weight of this compound is approximately 429.11 g/mol , assuming deuteration on the ethyl group.
2.5.1. Ion Source Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
2.5.2. MRM Transitions and Collision Energies
The following MRM transitions are proposed based on the structure of Benzbromarone and common fragmentation patterns. Optimal collision energies should be determined empirically on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Benzbromarone | 423.1 | [To be determined empirically] | 100 | 30 | [To be determined empirically] |
| 423.1 | [To be determined empirically] | 100 | 30 | [To be determined empirically] | |
| This compound | 428.1 | [To be determined empirically] | 100 | 30 | [To be determined empirically] |
| 428.1 | [To be determined empirically] | 100 | 30 | [To be determined empirically] |
Note: The precursor ion for Benzbromarone in negative mode is [M-H]⁻, which is approximately 423.1. For this compound, the precursor ion is [M-H]⁻, which is approximately 428.1. The product ions and optimal collision energies need to be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan.
Data Presentation and Analysis
Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide a template for presenting the optimized mass spectrometry parameters.
Table 1: Optimized Mass Spectrometry Parameters for Benzbromarone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Benzbromarone | 423.1 | [Value] | [Value] | [Value] | [Value] |
| This compound | 428.1 | [Value] | [Value] | [Value] | [Value] |
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Retention Time (Benzbromarone) | [Value] min |
| Retention Time (this compound) | [Value] min |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of Benzbromarone using LC-MS/MS.
Caption: Experimental workflow for Benzbromarone quantification.
Signaling Pathways
This application note focuses on the analytical methodology for Benzbromarone detection and does not delve into its specific signaling pathways. However, it is known that Benzbromarone is a potent inhibitor of CYP2C9, a key enzyme in drug metabolism.
Caption: Inhibition of CYP2C9 by Benzbromarone.
References
Application Notes and Protocols for the Preparation of Benzbromarone-d5 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzbromarone is a potent uricosuric agent used in the management of hyperuricemia and gout. Its therapeutic effect is primarily achieved by inhibiting the renal urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), thereby increasing the excretion of uric acid.[1] Benzbromarone-d5, a deuterated analog of Benzbromarone, is an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that its chemical and physical properties are nearly identical to the parent compound, allowing for accurate correction of variations during sample preparation and analysis.
This document provides detailed protocols for the preparation of this compound stock and working solutions, along with essential data on its properties and stability.
Data Presentation
Physicochemical and Stability Data of this compound
| Property | Value | Reference |
| Appearance | Pale Yellow Solid | [2] |
| Purity (by HPLC) | ≥99.5% | [2] |
| Isotopic Purity (atom % D) | >98% | [2] |
| Molecular Weight | 429.11 g/mol | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
Solubility of Benzbromarone
| Solvent | Solubility |
| Water | Essentially insoluble (11.8 mg/L at 25°C)[4] |
| Ethanol | Slightly soluble[4] |
| Acetone | Soluble[4] |
| Methylene Chloride | Soluble[4] |
| Chloroform | Freely soluble[4] |
| DMSO | ≥19.55 mg/mL |
| Acetonitrile | A 100 µg/mL solution is commercially available.[5] |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Amber glass vials with Teflon-lined caps for storage
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a clean, dry volumetric flask.
-
Solvent Addition: Add a small volume of DMSO to the flask to dissolve the powder. Vortex gently until the powder is completely dissolved.
-
Dilution to Volume: Once dissolved, add DMSO to the flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.[1]
Preparation of this compound Working Solutions
Objective: To prepare diluted working solutions of this compound for use as an internal standard in analytical methods. The final concentration of the working solution will depend on the specific requirements of the assay, such as the expected concentration range of the analyte and the sensitivity of the mass spectrometer.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Acetonitrile, HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Calibrated micropipettes
-
Vortex mixer
-
Polypropylene tubes or vials
Example Protocol for a 1 µg/mL Working Solution:
-
Intermediate Dilution (if necessary): Prepare an intermediate stock solution by diluting the 1 mg/mL stock solution. For example, pipette 10 µL of the 1 mg/mL stock solution into a tube containing 990 µL of methanol to obtain a 10 µg/mL intermediate solution. Vortex to mix.
-
Final Working Solution: Pipette 100 µL of the 10 µg/mL intermediate solution into a tube containing 900 µL of the desired final solvent (e.g., acetonitrile or a mixture of acetonitrile and water, to mimic the mobile phase). Vortex to mix. This will result in a 1 µg/mL working solution.
-
Storage: Store the working solutions at -20°C in tightly sealed containers. It is recommended to prepare fresh working solutions regularly, for example, weekly or bi-weekly, depending on the stability in the chosen solvent.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Mechanism of action of Benzbromarone on uric acid reabsorption.
References
- 1. researchtrend.net [researchtrend.net]
- 2. Method Optimization: Analysis of Benzbromarone and Tolfenamic Acid in Citrus Tissues and Soil Using Liquid Chromatography Coupled With Triple-Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. hpc-standards.com [hpc-standards.com]
Application Notes and Protocols for Metabolite Identification Studies Using Benzbromarone-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Benzbromarone-d5 in metabolite identification studies. The inclusion of a stable isotope-labeled internal standard is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies, offering significant advantages in the accurate identification and quantification of metabolites.[1][] This document outlines the metabolic pathways of Benzbromarone, detailed experimental protocols for in vitro studies, and the expected mass spectrometric behavior of the deuterated parent compound and its metabolites.
Introduction to Benzbromarone and its Metabolism
Benzbromarone is a uricosuric agent used in the treatment of gout. It is extensively metabolized in humans, primarily through hydroxylation. The major metabolites are 1'-hydroxybenzbromarone and 6-hydroxybenzbromarone.[3][4] Further oxidation of these primary metabolites can lead to the formation of dihydroxy and other minor metabolites. The cytochrome P450 enzyme CYP2C9 is the main enzyme responsible for the metabolism of Benzbromarone. Understanding the metabolic fate of Benzbromarone is crucial, as some metabolites may be associated with the reported hepatotoxicity of the drug.
The use of this compound, where five hydrogen atoms on the ethyl side chain have been replaced with deuterium, provides a powerful tool for these studies. The mass shift of +5 Da allows for the unambiguous differentiation of the drug and its metabolites from endogenous matrix components in complex biological samples when analyzed by mass spectrometry.[1][5]
Metabolic Pathways of Benzbromarone
The primary metabolic transformations of Benzbromarone involve oxidation. The known metabolic pathway is illustrated below. The use of this compound will result in a corresponding +5 Da shift in the mass of the parent drug and its metabolites that retain the deuterated ethyl group.
Quantitative Data for Metabolite Identification
The key advantage of using this compound is the ability to predict and identify metabolites based on their characteristic mass shift in mass spectrometric analysis. The following tables summarize the expected mass-to-charge ratios (m/z) for this compound and its primary metabolites, along with predicted Multiple Reaction Monitoring (MRM) transitions for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Note: The MRM transitions for deuterated compounds are predicted based on the known fragmentation patterns of the non-deuterated analogues. The exact transitions should be optimized empirically.
Table 1: Predicted m/z Values for this compound and its Metabolites
| Compound | Molecular Formula | Exact Mass (Da) | [M-H]- (m/z) |
| This compound | C₁₇H₇D₅Br₂O₃ | 428.9688 | 427.9615 |
| 1'-hydroxythis compound | C₁₇H₇D₅Br₂O₄ | 444.9637 | 443.9564 |
| 6-hydroxythis compound | C₁₇H₇D₅Br₂O₄ | 444.9637 | 443.9564 |
| 1',6-dihydroxythis compound | C₁₇H₇D₅Br₂O₅ | 460.9586 | 459.9513 |
Table 2: Predicted MRM Transitions for LC-MS/MS Analysis (Negative Ion Mode)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 427.96 | Predicted based on fragmentation |
| 1'-hydroxythis compound | 443.96 | Predicted based on fragmentation |
| 6-hydroxythis compound | 443.96 | Predicted based on fragmentation |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a typical experiment to study the metabolism of this compound using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (e.g., a structurally unrelated compound for analytical variability control)
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1-10 µM).
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Sample Preparation from Biological Matrices (Plasma and Urine)
This protocol provides a general procedure for extracting this compound and its metabolites from plasma and urine samples for LC-MS/MS analysis.
Materials:
-
Plasma or urine samples
-
This compound (as an internal standard if quantifying endogenous Benzbromarone)
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Formic acid (optional, for pH adjustment)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (optional, for cleaner samples)
Procedure:
-
Protein Precipitation (for Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an analytical internal standard if this compound is the analyte).
-
Vortex thoroughly for 1-2 minutes.
-
Centrifuge at high speed for 10-15 minutes.
-
Collect the supernatant for analysis.
-
-
"Dilute and Shoot" (for Urine):
-
Urine samples can often be prepared by a simple dilution.[6]
-
Dilute 50 µL of urine with 150 µL of mobile phase or a suitable buffer.
-
Vortex and centrifuge to remove any particulates before injection.
-
-
Solid Phase Extraction (Optional, for both matrices):
-
For cleaner samples and to concentrate the analytes, SPE can be employed. The choice of sorbent (e.g., C18, mixed-mode) will depend on the physicochemical properties of Benzbromarone and its metabolites.
-
Follow the manufacturer's instructions for cartridge conditioning, sample loading, washing, and elution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable C18 column for reversed-phase chromatography.
-
The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.
-
Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for identifying metabolites using a stable isotope-labeled compound like this compound.
Conclusion
The use of this compound is a highly effective strategy for the unambiguous identification and characterization of its metabolites.[] The distinct mass shift simplifies data analysis and provides a high degree of confidence in the results. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of drug metabolism to design and execute robust metabolite identification studies for Benzbromarone.
References
- 1. resolvemass.ca [resolvemass.ca]
- 3. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Benzbromarone-d5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor signal intensity issues encountered during the analysis of Benzbromarone-d5, a common internal standard for the quantitative analysis of Benzbromarone.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal unexpectedly low or absent?
A poor or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometer settings. Common causes include:
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or inappropriate ion source settings.
-
Sample Preparation Issues: Inefficient extraction, ion suppression from matrix components, or degradation of the internal standard.
-
Chromatographic Problems: Poor peak shape, co-elution with interfering substances, or issues with the LC system.
-
Internal Standard Stability: Deuterium-hydrogen exchange can occur under certain conditions, leading to a decrease in the deuterated signal.
Q2: What are the optimal mass spectrometry settings for this compound?
Benzbromarone and its deuterated analog are typically analyzed in negative ion mode via electrospray ionization (ESI). While optimal parameters should be determined empirically on your specific instrument, the following table provides a starting point based on the known fragmentation of Benzbromarone.
Q3: Can the deuterium atoms on this compound exchange with hydrogen from the solvent?
Yes, deuterium-hydrogen (D-H) exchange is a potential issue for all deuterated standards, including this compound. This can lead to a decrease in the intensity of the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte, compromising quantitative accuracy. The stability of the deuterium label is dependent on its position on the molecule and the solvent conditions. It is crucial to use aprotic solvents where possible and to minimize exposure to strongly acidic or basic mobile phases.
Q4: How can I minimize matrix effects that suppress the this compound signal?
Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte and internal standard. To mitigate these effects:
-
Optimize Sample Preparation: Employ a more rigorous extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.
-
Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column to separate this compound from matrix components.
-
Dilute the Sample: If the concentration of Benzbromarone is sufficiently high, diluting the sample can reduce the concentration of matrix components and minimize their impact.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
This troubleshooting guide follows a logical workflow to diagnose the root cause of a poor signal for your deuterated internal standard.
Caption: Troubleshooting workflow for poor this compound signal.
Quantitative Data
The following tables summarize key parameters for the analysis of Benzbromarone and its deuterated internal standard. These values should be used as a starting point and optimized for your specific instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters for Benzbromarone and this compound
| Analyte | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Benzbromarone | Negative ESI | 422.9 | 343.0 | -25 |
| 422.9 | 147.0 | -40 | ||
| This compound | Negative ESI | 427.9 | 348.0 | -25 |
| 427.9 | 147.0 | -40 |
Note: The exact monoisotopic mass of the deprotonated Benzbromarone is 422.850. The precursor ion for this compound assumes the deuterium atoms are on a part of the molecule that is not lost during fragmentation for the first transition.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a quick and effective method for removing the majority of proteins from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound at the desired concentration.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge one final time to pellet any remaining particulates before injection into the LC-MS/MS system.
Caption: Protein precipitation workflow for plasma samples.
Protocol 2: Liquid-Liquid Extraction for Plasma Samples
This method offers a cleaner extract compared to protein precipitation and can be beneficial for reducing matrix effects.
-
To 100 µL of plasma in a glass tube, add the this compound internal standard.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex briefly before injection into the LC-MS/MS system.
Benzbromarone Fragmentation Pathway
Understanding the fragmentation of Benzbromarone can aid in the selection of appropriate product ions for MRM analysis. In negative ion mode, deprotonation typically occurs at the hydroxyl group. Collision-induced dissociation can lead to characteristic neutral losses.
Caption: Postulated fragmentation of Benzbromarone in negative ion mode.
Technical Support Center: Optimizing Chromatographic Separation of Benzbromarone and Benzbromarone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Benzbromarone and its deuterated internal standard, Benzbromarone-d5.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: My chromatogram shows poor peak shapes for Benzbromarone and/or this compound (e.g., tailing, fronting, or broad peaks). What are the potential causes and how can I resolve this?
Answer: Poor peak shape can significantly impact the accuracy and precision of your quantification. Several factors related to the column, mobile phase, or sample can contribute to this issue.
Troubleshooting Steps:
-
Column Health:
-
Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. Consider using a guard column to protect the analytical column.
-
-
Column Void: A void at the head of the column can cause peak distortion.
-
Solution: If a void is suspected, the column may need to be replaced.
-
-
-
Mobile Phase Composition:
-
pH: The pH of the mobile phase can affect the ionization state of Benzbromarone, which is a weakly acidic compound. An inappropriate pH can lead to peak tailing.
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to ensure the analyte is in a non-ionized form, which generally results in better peak shape.
-
-
Buffer Concentration: Inadequate buffering capacity can lead to inconsistent ionization and peak tailing.
-
Solution: Ensure the buffer concentration is sufficient for the sample matrix.
-
-
-
Sample and Injection:
-
Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or broadening.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.
-
-
Overloading: Injecting too much sample can lead to peak fronting and broadening.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Issue 2: Peak Splitting
Question: I am observing split peaks for Benzbromarone and/or this compound. What could be causing this?
Answer: Peak splitting can arise from several instrumental or chemical issues. Identifying whether the splitting occurs for all peaks or just the analytes of interest is a key diagnostic step.
Troubleshooting Steps:
-
Instrumental Problems (Affecting All Peaks):
-
Blocked Frit: A partially blocked inlet frit on the column can distort the flow path.
-
Solution: Replace the column inlet frit or the entire column.
-
-
Column Void: A void at the head of the column can cause the sample to travel through different paths.
-
Solution: Replace the column.
-
-
Injector Issues: Problems with the autosampler can lead to improper injection profiles.
-
Solution: Inspect and maintain the injector, including the needle and sample loop.
-
-
-
Chemical or Method-Related Problems (Often Analyte-Specific):
-
Co-elution with an Interfering Compound: The peak may be splitting because another compound is eluting at a very similar retention time.
-
Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or the gradient profile to improve resolution.
-
-
Sample Solvent Effects: Injecting in a strong solvent can cause the analyte to precipitate at the column head, leading to a split peak.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Issue 3: Co-elution or Partial Separation of Benzbromarone and this compound
Question: Benzbromarone and this compound are not well-separated, or they are co-eluting. Is this a problem, and how can I address it?
Answer: For LC-MS/MS analysis, complete chromatographic separation of an analyte and its deuterated internal standard is not always necessary, as they are distinguished by their mass-to-charge ratios (m/z). However, significant co-elution can sometimes lead to issues with ion suppression or detector saturation if the concentrations are high. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reversed-phase columns (an isotopic effect).
Troubleshooting and Optimization:
-
Assess the Impact:
-
Ion Suppression/Enhancement: Infuse a standard solution of Benzbromarone post-column while injecting a blank matrix sample containing this compound to see if the deuterated standard affects the ionization of the native compound.
-
Calibration Curve Performance: If the calibration curve is linear and reproducible, the co-elution may not be problematic.
-
-
Improve Separation (if necessary):
-
Optimize Mobile Phase: Fine-tune the organic solvent-to-aqueous buffer ratio. A shallower gradient or a weaker initial mobile phase composition can improve the resolution between closely eluting compounds.
-
Column Selection: A longer column or a column with a different stationary phase chemistry may provide better separation.
-
Temperature: Adjusting the column temperature can alter selectivity and may improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for the chromatographic separation of Benzbromarone and this compound?
A1: A common starting point for the analysis of Benzbromarone by reversed-phase HPLC or LC-MS/MS would involve a C18 column with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[1][2] A gradient elution is often employed for complex matrices.
Q2: How does the use of a deuterated internal standard like this compound improve my analysis?
A2: A deuterated internal standard is chemically very similar to the analyte of interest and will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This helps to correct for variations in sample recovery, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[3][4]
Q3: I am experiencing significant ion suppression in my LC-MS/MS analysis. What can I do to mitigate this?
A3: Ion suppression is a common challenge in LC-MS/MS, especially with complex biological matrices.[5][6][7][8][9] Strategies to address this include:
-
Improve Sample Preparation: Use a more effective sample clean-up technique (e.g., solid-phase extraction) to remove interfering matrix components.
-
Chromatographic Separation: Modify your chromatographic method to separate Benzbromarone from the co-eluting matrix components that are causing the suppression.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the sensitivity of the assay.
-
Use a Stable Isotope-Labeled Internal Standard: this compound should co-elute with Benzbromarone and experience similar ion suppression, thus correcting for the effect.
Q4: Can this compound have a different retention time than Benzbromarone?
A4: Yes, it is possible for deuterated compounds to have slightly different retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier. The magnitude of this shift depends on the number and location of the deuterium atoms and the chromatographic conditions.
Experimental Protocols
Representative LC-MS/MS Method for Benzbromarone and this compound
This protocol is a representative method synthesized from common practices in the field and should be optimized for your specific instrumentation and application.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative (to be optimized) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing standard solutions of Benzbromarone and this compound. |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Typical Chromatographic Parameters for Benzbromarone Analysis
| Parameter | Method 1[10] | Method 2 | Method 3 |
| Column | Eclipsed Plus C18 (100 x 4.6mm, 5µ) | Zorbax Eclips plus C18 (100 mm × 4.6 mm, 5 μm) | Eclipsed Plus C18 (100 × 4.6mm, 5µ) |
| Mobile Phase | Glacial acetic acid: Acetonitrile: water: Methanol (2.5:12.5:195:450) | GAA: Acetonitrile : Water :Methanol (2.5: 12.5:195:450) v/v | Glacial acetic acid: Acetonitrile: water: Methanol (2.5:12.5:195:450) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 231 nm | UV | UV at 231nm |
| Column Temperature | 25 °C | Not Specified | 25°c |
Table 2: Representative Mass Spectrometry Parameters for Benzbromarone
Note: Specific MRM transitions need to be optimized for the instrument in use.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Benzbromarone | To be determined | To be determined | Positive/Negative |
| This compound | To be determined | To be determined | Positive/Negative |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Benzbromarone using this compound as an internal standard by LC-MS/MS.
Caption: A logical troubleshooting workflow for common chromatographic issues encountered during the analysis of Benzbromarone and this compound.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchtrend.net [researchtrend.net]
- 9. researchtrend.net [researchtrend.net]
- 10. researchtrend.net [researchtrend.net]
Technical Support Center: Benzbromarone-d5 LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Benzbromarone-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant ion suppression for this compound in our plasma samples. What are the common causes?
A1: Ion suppression in LC-MS analysis of this compound from biological matrices, such as plasma, is a common challenge that can lead to reduced sensitivity, accuracy, and reproducibility.[1][2] The primary causes stem from co-eluting endogenous or exogenous matrix components that interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[1][3]
Key culprits for ion suppression include:
-
Phospholipids: Abundant in plasma, these molecules are notorious for causing ion suppression, particularly in the middle of a typical reversed-phase chromatographic run.
-
Salts and Buffers: Non-volatile salts from the sample matrix or buffers used in sample preparation can crystallize in the ion source, leading to a gradual or sudden drop in signal.
-
Proteins: Incomplete removal of proteins during sample preparation can lead to contamination of the LC column and the MS ion source, causing ion suppression.
-
Other Endogenous Molecules: Lipids, carbohydrates, and metabolites present in the biological sample can compete with this compound for ionization.[4]
-
Exogenous Contaminants: Plasticizers leaching from labware or impurities in solvents can also contribute to ion suppression.[3]
Q2: How can we optimize our sample preparation to minimize ion suppression for this compound?
A2: A robust sample preparation protocol is the most effective way to remove interfering matrix components before LC-MS analysis.[1][2] The choice of technique depends on the required cleanliness of the extract and the desired sample throughput.
Here is a comparison of common sample preparation techniques:
| Technique | Principle | Advantages | Disadvantages | Expected Recovery for Benzbromarone | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other endogenous components, leading to a higher risk of ion suppression.[5] | Moderate to High | High |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous plasma sample into an immiscible organic solvent. | Can provide cleaner extracts than PPT by removing salts and highly polar interferences. | Can be labor-intensive, may form emulsions, and may not efficiently remove all phospholipids. | High | Moderate |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. | Provides the cleanest extracts, effectively removing phospholipids, salts, and other interferences.[6] | More time-consuming and costly than PPT and LLE. Method development can be more complex. | High | Low |
Recommendation: For sensitive bioanalytical methods requiring minimal ion suppression, Solid-Phase Extraction (SPE) is the recommended sample preparation technique.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for SPE that can be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., C18, 60 mg/3 mL).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Elute Benzbromarone and this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS system.
-
Q3: What are the recommended LC-MS parameters for the analysis of this compound to avoid ion suppression?
A3: Chromatographic separation plays a crucial role in minimizing ion suppression by separating this compound from co-eluting matrix components.
Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 column (e.g., Eclipsed Plus C18, 100 x 4.6 mm, 5 µm)[7][8] | Provides good retention and separation for moderately non-polar compounds like Benzbromarone. |
| Mobile Phase A | 0.1% Formic acid in water[9] | Formic acid is a volatile mobile phase additive that promotes good ionization in positive ion mode and is generally cleaner than acetic acid.[9][10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | A gradient elution is recommended to effectively separate this compound from early-eluting matrix components. | An example gradient could be: 0-1 min (30% B), 1-5 min (30-90% B), 5-7 min (90% B), 7-7.1 min (90-30% B), 7.1-10 min (30% B). |
| Flow Rate | 0.4 - 0.6 mL/min | A moderate flow rate provides a balance between analysis time and chromatographic resolution. |
| Injection Volume | 5 - 10 µL | A smaller injection volume can reduce the overall matrix load on the system.[3] |
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds like Benzbromarone, though positive mode should also be evaluated.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-product ion transitions for both Benzbromarone and this compound to enhance selectivity and sensitivity.
-
Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: A typical LC-MS workflow for this compound analysis.
Caption: A decision tree for troubleshooting ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchtrend.net [researchtrend.net]
- 8. researchtrend.net [researchtrend.net]
- 9. Separation Conditions1 Fundamentals of a First-Choice Mobile Phase : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Benzbromarone-d5 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzbromarone-d5 in biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of biological samples containing this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or inconsistent recovery of this compound | Degradation during sample collection and handling. | Ensure rapid processing of samples. Keep samples on ice and protect from light. Use appropriate anticoagulants (e.g., EDTA, heparin) and check for their compatibility. |
| Instability during storage. | Store samples at or below -70°C for long-term storage. Avoid repeated freeze-thaw cycles.[1][2][3][4][5][6] | |
| Metabolic conversion. | Benzbromarone is metabolized in the liver to active metabolites.[7][8] Consider the potential for in-vitro metabolism in the collected samples. Inhibit enzymatic activity if necessary by adding appropriate inhibitors or by immediate freezing. | |
| Adsorption to container surfaces. | Use low-binding polypropylene or silanized glass containers for sample collection and storage. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Investigate potential degradation pathways such as hydrolysis or oxidation. Stress testing under acidic, basic, oxidative, and photolytic conditions can help identify potential degradants.[9][10] |
| Metabolite formation. | Benzbromarone is known to be metabolized to hydroxylated forms.[11][12][13] These metabolites may appear as new peaks. Confirm their identity using appropriate analytical techniques (e.g., LC-MS/MS). | |
| Variability between replicate analyses | Inconsistent sample processing. | Standardize all sample handling and preparation steps. Ensure consistent timing for each step, especially for temperature-sensitive procedures. |
| Autosampler instability. | If samples are left in the autosampler for extended periods, degradation may occur. Assess the stability of processed samples in the autosampler at the set temperature. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for biological samples containing this compound?
For long-term stability, it is recommended to store plasma, serum, and urine samples at ultra-low temperatures, specifically at -70°C or lower.[3] For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable.[14] It is crucial to minimize the exposure of samples to ambient temperature and light.
2. How many freeze-thaw cycles can samples containing this compound undergo?
While specific data for this compound is not available, it is a common best practice in bioanalysis to limit the number of freeze-thaw cycles to a maximum of three.[1][2][4][5][6] Each cycle can potentially lead to degradation of the analyte. It is advisable to aliquot samples into smaller volumes for single use to avoid repeated thawing of the entire sample.
3. Is this compound susceptible to degradation by light?
4. What are the known metabolites of Benzbromarone, and should I be concerned about them when analyzing this compound?
The principal metabolites of Benzbromarone are hydroxylated derivatives, such as 6-hydroxybenzbromarone and 1'-hydroxybenzbromarone.[8][11][12] Since this compound is a deuterated internal standard, its primary purpose is to mimic the analytical behavior of the parent drug, Benzbromarone. While the deuteration is intended to increase metabolic stability, some level of metabolism might still occur.[15][16][17] It is important to monitor for the appearance of deuterated metabolites, as their formation could potentially impact the accuracy of the quantification of the non-deuterated analyte.
5. How does the pH of the biological matrix affect the stability of this compound?
The stability of many drugs can be pH-dependent. While specific studies on the effect of pH on this compound stability in biological matrices are not published, general stability testing protocols for bioanalytical methods recommend evaluating the stability of the analyte in the biological matrix at different pH values that may be encountered during sample processing.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Procedure:
-
Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at a known concentration.
-
Aliquot the spiked matrix into at least three sets of replicate samples.
-
Analyze one set of samples immediately (Cycle 0).
-
Freeze the remaining samples at -70°C for at least 12 hours.
-
Thaw one set of samples completely at room temperature and refreeze at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically up to three).
-
After the final cycle, analyze the samples and compare the mean concentration of this compound at each cycle to the Cycle 0 concentration.
-
-
Acceptance Criteria: The mean concentration at each freeze-thaw cycle should be within ±15% of the nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a specified period.
-
Procedure:
-
Spike a pool of the biological matrix with this compound.
-
Aliquot the spiked matrix into replicate samples.
-
Keep the samples on the bench-top at room temperature (approximately 20-25°C) for a predefined period (e.g., 4, 8, or 24 hours).
-
At each time point, process and analyze a set of replicate samples.
-
Compare the mean concentration at each time point to the concentration at time zero.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.
Protocol 3: Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
-
Procedure:
-
Spike a pool of the biological matrix with this compound.
-
Aliquot the spiked matrix into a sufficient number of samples for all time points.
-
Store the samples at the intended long-term storage temperature (e.g., -70°C).
-
Analyze a set of samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the mean concentration at each time point to the initial concentration.
-
-
Acceptance Criteria: The mean concentration at each storage time point should be within ±15% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological samples.
Caption: Logical relationships between factors affecting stability and analytical consequences.
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 8. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and greenness assessment of a stability-indicating HPLC-DAD method for simultaneous determination of allopurinol and benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues with Benzbromarone-d5
Welcome to the technical support center for resolving analytical challenges involving Benzbromarone and its deuterated internal standard, Benzbromarone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming co-elution issues and ensuring accurate quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analytical assays?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Benzbromarone. It is chemically identical to Benzbromarone, except that five hydrogen atoms have been replaced with deuterium atoms. This subtle mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer. SIL internal standards are the gold standard in quantitative mass spectrometry because they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of the results.
Q2: We are observing that this compound is not perfectly co-eluting with Benzbromarone in our reversed-phase HPLC method. Why is this happening?
A2: This phenomenon is a well-documented chromatographic curiosity known as the "deuterium isotope effect".[1][2][3][4][5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and its interaction with the stationary phase.
Q3: How significant can the retention time shift caused by the deuterium isotope effect be?
A3: The magnitude of the retention time shift is typically small but can be significant enough to cause issues with peak integration and accurate quantification, especially with narrow peaks generated in UHPLC systems. The extent of the shift depends on several factors, including the number and position of the deuterium atoms in the molecule, the chromatographic conditions (e.g., mobile phase composition, temperature), and the stationary phase chemistry.[3]
Q4: Can this co-elution issue with this compound affect the accuracy of our quantitative results?
A4: Yes. If the analyte and its deuterated internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, especially if they are eluting on the shoulder of a matrix-interfering peak. This can lead to an inaccurate analyte-to-internal standard peak area ratio and, consequently, biased quantitative results.
Troubleshooting Guide: Resolving Benzbromarone and this compound Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution problems between Benzbromarone and its deuterated internal standard.
Step 1: Confirming the Co-elution Issue
The first step is to visually inspect the chromatograms of both Benzbromarone and this compound. Overlay the extracted ion chromatograms (EICs) for both compounds. A clear offset in the peak apexes indicates a co-elution problem.
Step 2: Modifying Chromatographic Parameters
If co-elution is confirmed, the following adjustments to your HPLC/LC-MS method can be made to improve peak alignment. It is recommended to adjust one parameter at a time to understand its effect.
-
Mobile Phase Composition:
-
Decrease the organic solvent content: A lower percentage of acetonitrile or methanol in the mobile phase will increase the retention time of both compounds and may improve their resolution from each other and from matrix interferences.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may help to resolve the co-elution.
-
-
Column Temperature:
-
Lower the column temperature: Reducing the temperature can sometimes enhance the separation between closely eluting compounds. Try decreasing the temperature in 5 °C increments.
-
-
Flow Rate:
-
Decrease the flow rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can sometimes improve resolution.
-
-
Gradient Profile:
-
Shallow the gradient: If you are using a gradient elution, a shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting peaks.
-
Step 3: Evaluating Different Stationary Phases
If modifying the mobile phase and other parameters does not resolve the issue, consider trying a different HPLC column with a different stationary phase chemistry.
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases: These stationary phases offer different selectivity compared to standard C18 columns due to pi-pi and dipole-dipole interactions, which can be beneficial for separating aromatic compounds like Benzbromarone and its deuterated analog.
Step 4: Data Processing Adjustments
If complete co-elution cannot be achieved, it is crucial to ensure that your data processing method is robust.
-
Peak Integration: Carefully review the peak integration for both the analyte and the internal standard. Ensure that the integration window is wide enough to capture the entire peak for both compounds, even with a slight retention time difference.
-
Calibration Curve: Assess the linearity and accuracy of your calibration curve. A well-behaved calibration curve can sometimes compensate for minor co-elution issues.
Quantitative Data Summary
The following tables summarize typical mass spectrometric and hypothetical chromatographic data for Benzbromarone and this compound. Please note that the chromatographic data is illustrative and will vary depending on the specific experimental conditions.
Table 1: Mass Spectrometric Parameters
| Compound | Chemical Formula | Exact Mass | Precursor Ion (m/z) [M-H]⁻ |
| Benzbromarone | C₁₇H₁₂Br₂O₃ | 421.9150 | 420.9 |
| This compound | C₁₇H₇D₅Br₂O₃ | 426.9464 | 425.9 |
Table 2: Illustrative Chromatographic Data Under Different Conditions
| Condition | Analyte | Retention Time (min) | Peak Width (sec) | Peak Asymmetry |
| Method A: Standard C18, 40% Acetonitrile | Benzbromarone | 5.25 | 6.1 | 1.1 |
| This compound | 5.21 | 6.0 | 1.1 | |
| Method B: Standard C18, 35% Acetonitrile | Benzbromarone | 7.82 | 8.5 | 1.2 |
| This compound | 7.76 | 8.4 | 1.2 | |
| Method C: Phenyl-Hexyl, 40% Acetonitrile | Benzbromarone | 6.15 | 7.2 | 1.1 |
| This compound | 6.13 | 7.1 | 1.1 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of Benzbromarone
This protocol is a general starting point and may require optimization for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Benzbromarone: 420.9 -> 341.0
-
This compound: 425.9 -> 346.0
-
-
Source Parameters: Optimize for your specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of Benzbromarone using this compound as an internal standard.
Caption: A logical troubleshooting flowchart for addressing co-elution issues between Benzbromarone and its deuterated internal standard.
Caption: Mechanism of action of Benzbromarone, inhibiting the URAT1 and OAT4 transporters in the renal proximal tubule to increase uric acid excretion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards in Bioanalytical Assays: Benzbromarone-d5 vs. a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an analytical method. This is particularly critical in regulated environments for pharmacokinetic and toxicokinetic studies. The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Benzbromarone-d5, or a structural analog. This guide provides a comprehensive comparison of these two types of internal standards, using the quantification of the uricosuric agent Benzbromarone as a model.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry. By incorporating stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the internal standard becomes chemically identical to the analyte but has a different mass. This near-identical physicochemical behavior is the key to its superiority.
This compound, a deuterated analog of Benzbromarone, is an exemplary SIL-IS. During sample preparation and analysis, it experiences the same extraction efficiency, ionization response, and potential for matrix effects as the parent drug. Because it co-elutes with the analyte during liquid chromatography (LC), it can effectively compensate for variations in sample processing and instrument response, leading to more reliable and reproducible data.
The Practical Alternative: Structural Analog Internal Standards
While a carefully selected structural analog can provide acceptable results, it is crucial to recognize its limitations. Differences in chemical structure, even if minor, can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences may not fully compensate for matrix effects, potentially leading to biased results.
Performance Data: A Head-to-Head Comparison
To illustrate the performance differences, the following table summarizes hypothetical yet representative validation data for a bioanalytical LC-MS/MS method for Benzbromarone in human plasma, comparing the use of this compound and a structural analog (SA-IS) as internal standards.
| Validation Parameter | This compound (SIL-IS) | Structural Analog (SA-IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 75 - 90% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
Data Interpretation:
As the table demonstrates, the use of this compound as an internal standard is expected to yield superior performance across all key validation parameters. The closer tracking of the analyte by the SIL-IS results in better accuracy, precision, and a more effective correction for matrix effects. This leads to a more robust and reliable assay, which is especially critical for pivotal clinical studies. While the structural analog may meet the regulatory acceptance criteria, the data generally exhibits higher variability.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any reliable bioanalytical method. Below is a typical protocol for the quantification of Benzbromarone in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality controls (QCs) at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 100 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 4.6 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Benzbromarone: m/z 422.9 -> 250.8
-
This compound: m/z 427.9 -> 255.8
-
Structural Analog (hypothetical): m/z 360.0 -> 188.0
-
Visualizing the Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the pharmacological mechanism of Benzbromarone.
Conclusion and Recommendation
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While a structural analog can be a suitable alternative when a stable isotope-labeled internal standard is unavailable, the data presented here, based on established principles of bioanalytical science, clearly demonstrates the superiority of using a SIL-IS like this compound.
For pivotal bioanalytical studies supporting regulatory submissions, the use of a stable isotope-labeled internal standard is strongly recommended. The improved accuracy, precision, and ability to compensate for matrix effects provided by a SIL-IS ensure the generation of high-quality data, leading to greater confidence in the study results and a smoother regulatory review process. For early-stage discovery or non-regulated studies, a well-validated structural analog may be a pragmatic and cost-effective choice. Ultimately, the decision should be based on a thorough risk assessment and the specific requirements of the study.
Inter-Laboratory Validation of Benzbromarone Assay with Benzbromarone-d5: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Benzbromarone in human plasma, utilizing Benzbromarone-d5 as the internal standard. The objective of inter-laboratory validation, also known as cross-validation, is to ensure that a bioanalytical method provides comparable results when performed by different laboratories, thereby ensuring the reliability and consistency of data in multi-site clinical or preclinical studies.[1]
This document outlines a representative experimental protocol and presents a comparative summary of validation data from two virtual laboratories, "Laboratory A" and "Laboratory B." The presented data is synthesized based on established bioanalytical method validation guidelines and published data for similar assays.
Experimental Protocols
A detailed methodology for the quantification of Benzbromarone in human plasma using LC-MS/MS is provided below. This protocol is representative of a typical bioanalytical workflow for this type of analysis.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.[2][3]
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation and mass spectrometric detection parameters are crucial for achieving the required sensitivity and selectivity.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benzbromarone: m/z 423.9 -> 343.0
-
This compound: m/z 428.9 -> 348.0 (Note: This is an inferred transition based on the structure of this compound).
-
Data Presentation: Inter-Laboratory Comparison
The following tables summarize the key validation parameters for the Benzbromarone assay as determined by two independent, virtual laboratories. The acceptance criteria are based on the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | At least 6 non-zero standards |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for the data |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| LLOQ | 1 ng/mL | 1 ng/mL | Signal-to-noise ratio > 5 |
| LLOQ Accuracy (%) | 95.5 - 104.2 | 96.1 - 103.8 | Within ±20% of nominal |
| LLOQ Precision (%CV) | ≤ 8.5 | ≤ 7.9 | ≤ 20% |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Quality Control (QC) Level | Laboratory A | Laboratory B | Acceptance Criteria |
| Intra-Assay (n=6) | |||
| Low QC (3 ng/mL) Precision (%CV) | 5.2 | 4.8 | ≤ 15% |
| Low QC (3 ng/mL) Accuracy (%) | 102.1 | 103.5 | Within ±15% of nominal |
| Mid QC (50 ng/mL) Precision (%CV) | 4.1 | 3.9 | ≤ 15% |
| Mid QC (50 ng/mL) Accuracy (%) | 98.9 | 101.2 | Within ±15% of nominal |
| High QC (800 ng/mL) Precision (%CV) | 3.5 | 3.2 | ≤ 15% |
| High QC (800 ng/mL) Accuracy (%) | 100.5 | 99.7 | Within ±15% of nominal |
| Inter-Assay (3 runs, n=18) | |||
| Low QC (3 ng/mL) Precision (%CV) | 6.8 | 6.1 | ≤ 15% |
| Low QC (3 ng/mL) Accuracy (%) | 101.5 | 102.9 | Within ±15% of nominal |
| Mid QC (50 ng/mL) Precision (%CV) | 5.3 | 4.7 | ≤ 15% |
| Mid QC (50 ng/mL) Accuracy (%) | 99.4 | 100.8 | Within ±15% of nominal |
| High QC (800 ng/mL) Precision (%CV) | 4.2 | 3.9 | ≤ 15% |
| High QC (800 ng/mL) Accuracy (%) | 100.9 | 100.1 | Within ±15% of nominal |
Table 3: Recovery and Matrix Effect
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Recovery (%) | Consistent, precise, and reproducible | ||
| Low QC (3 ng/mL) | 88.2 | 89.5 | |
| Mid QC (50 ng/mL) | 90.5 | 91.2 | |
| High QC (800 ng/mL) | 91.1 | 92.0 | |
| Matrix Effect (%CV) | ≤ 15% | ||
| Low QC (3 ng/mL) | 7.5 | 6.9 | |
| High QC (800 ng/mL) | 6.2 | 5.8 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical process of inter-laboratory validation.
Experimental workflow for the LC-MS/MS assay of Benzbromarone.
Logical workflow for inter-laboratory validation.
References
A Comparative Guide to the Quantification of Benzbromarone: UPLC-MS/MS vs. HPLC-UV
For researchers, scientists, and drug development professionals engaged in the analysis of Benzbromarone, the choice of analytical methodology is critical to ensure accurate and precise quantification. This guide provides a detailed comparison of two common analytical techniques: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While the use of a deuterated internal standard like Benzbromarone-d5 is best practice for UPLC-MS/MS to achieve the highest level of accuracy and precision, this guide draws upon available validated methods to compare the performance of these two instrumental techniques.
Performance Characteristics
The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data from a validated UPLC-MS/MS method for the determination of Benzbromarone in dietary supplements and a validated HPLC-UV method for its assay in bulk drug form. It is important to note that the matrix for the two methods is different, which can influence sample preparation and potential interferences.
| Parameter | UPLC-MS/MS Method (in Dietary Supplements) | HPLC-UV Method (in Bulk Drug) [1] |
| Linearity Range | Not explicitly stated, but part of a multi-analyte assay. | 50 to 150 µg/mL[1] |
| Correlation Coefficient (r) | Not explicitly stated for Benzbromarone alone. | 1.00[1] |
| Accuracy (% Recovery) | Not explicitly stated for Benzbromarone alone. | 98.65 - 100.77%[1] |
| Precision (%RSD) | Not explicitly stated for Benzbromarone alone. | < 2.0%[1] |
| Internal Standard | Not explicitly stated for Benzbromarone. | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical techniques.
UPLC-MS/MS Method for Benzbromarone in Dietary Supplements
This method was developed for the simultaneous determination of allopurinol, probenecid, and benzbromarone.
-
Sample Preparation: Samples were extracted with acetonitrile containing 0.1% (v/v) ammonium hydroxide. The extracts were then purified using primary secondary amine (PSA) and C18 adsorbents.
-
Chromatography: A C18 chromatographic column was used with a gradient elution of 0.1% (v/v) formic acid in water and methanol as the mobile phases.
-
Detection: Mass spectrometry was performed using electrospray ionization in multiple reaction monitoring (MRM) mode.
HPLC-UV Method for Benzbromarone Assay in Bulk Drug[1]
-
Instrumentation: An Agilent HPLC system (Model 1100) with a photodiode array detector was used.[1]
-
Chromatographic Conditions: [1]
-
Column: Eclipsed Plus C18 (100 × 4.6mm, 5µm)
-
Mobile Phase: Isocratic mixture of Glacial Acetic Acid: Acetonitrile: Water: Methanol (2.5 : 12.5 :195 : 450 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 231 nm
-
-
Standard and Sample Preparation: Standard and sample solutions of Benzbromarone were prepared in the mobile phase at a concentration of 0.1 mg/mL.[1]
Experimental Workflow Visualization
To further elucidate the analytical process, the following diagram illustrates a typical workflow for the quantification of Benzbromarone using a UPLC-MS/MS system, which would be the recommended approach for bioanalytical studies in complex matrices like plasma, ideally incorporating this compound as an internal standard.
Caption: UPLC-MS/MS workflow for Benzbromarone quantification.
Conclusion
The choice between UPLC-MS/MS and HPLC-UV for Benzbromarone quantification depends on the specific requirements of the study.
-
HPLC-UV is a robust and reliable method, particularly for quality control in pharmaceutical manufacturing where concentrations are relatively high and the matrix is simple.[1] It is generally more accessible and has lower operational costs than mass spectrometry.
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in plasma, where low detection limits are essential. The use of a stable isotope-labeled internal standard like this compound with UPLC-MS/MS is the gold standard for minimizing matrix effects and ensuring the highest accuracy and precision.
For researchers in drug development and clinical research, investing in a UPLC-MS/MS method, ideally with a deuterated internal standard, will provide the most reliable data for decision-making. For routine quality control of bulk drug or formulations, a validated HPLC-UV method can be a cost-effective and adequate solution.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Benzbromarone
For researchers, scientists, and drug development professionals, the accurate quantification of Benzbromarone is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on published experimental data to assist in selecting the most appropriate method for specific research needs.
The choice between HPLC and LC-MS/MS for the analysis of Benzbromarone depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique suitable for routine analysis of bulk drug and simple formulations, LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications where low concentrations in complex biological matrices are expected.
Performance Comparison
The following tables summarize the key performance parameters for HPLC and LC-MS/MS methods for Benzbromarone analysis, compiled from validated methods in the scientific literature.
Table 1: HPLC Method Performance
| Parameter | Reported Values |
| Linearity Range | 2 - 180 µg/mL[1][2] |
| Accuracy (% Recovery) | 99.6% - 99.63%[1][2] |
| Precision (%RSD) | 0.97%[1] |
| Limit of Detection (LOD) | Not consistently reported |
| Limit of Quantification (LOQ) | Not consistently reported |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Values (in citrus and soil matrices) |
| Linearity (R²) | ≥ 0.98[3] |
| Accuracy (% Recovery) | 81.3% - 101.2%[3] |
| Precision (%RSD) | ≤ 9.5%[3] |
| Limit of Detection (LOD) | 3.0 - 4.0 µg/kg[3] |
| Limit of Quantification (LOQ) | 10.0 - 12.0 µg/kg[3] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS analyses are provided below. These protocols are based on established and validated methods.
HPLC Method Protocol
This protocol is based on a reversed-phase HPLC method for the determination of Benzbromarone in tablets.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Shim-pack CLC-ODS column.
-
Mobile Phase: Methanol-water (80:20, v/v).
-
Detection: UV at 237 nm.
-
Sample Preparation: Dissolve the tablet powder in the mobile phase to achieve a concentration within the linear range. Filter the sample solution through a 0.45 µm filter before injection.
LC-MS/MS Method Protocol
This protocol is adapted from a method developed for the analysis of Benzbromarone in complex matrices.[3]
-
Instrumentation: A liquid chromatography system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in ultrapure water and 0.1% formic acid in acetonitrile.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To the sample, add a solution of 0.1% formic acid in 6:4 ethyl acetate and n-hexane.[3]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase conditions.
-
-
Mass Spectrometry Parameters: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Benzbromarone need to be optimized on the specific instrument.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is particularly important when switching from a less sensitive to a more sensitive method, or when transferring methods between laboratories.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Benzbromarone. The HPLC method offers simplicity and robustness for routine analysis of well-defined samples. In contrast, the LC-MS/MS method provides significantly lower limits of detection and quantification, along with higher selectivity, making it the method of choice for bioanalytical studies and the analysis of trace levels of Benzbromarone in complex matrices. The selection of the appropriate method should be guided by the specific requirements of the study, including sensitivity needs, sample complexity, and available instrumentation. A thorough cross-validation is essential when transitioning between these methods to ensure consistency and reliability of the analytical data.
References
- 1. Determination of Benzbromarone Tablets by HPLC | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Method Optimization: Analysis of Benzbromarone and Tolfenamic Acid in Citrus Tissues and Soil Using Liquid Chromatography Coupled With Triple-Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Benzbromarone-d5 vs. C13-Labeled Benzbromarone in Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of the most appropriate internal standard for the accurate quantification of Benzbromarone in biological matrices. This guide delves into the comparative performance of Benzbromarone-d5 and C13-labeled Benzbromarone, supported by established principles of stable isotope-labeled internal standards in mass spectrometry.
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for internal standards. This guide provides a detailed comparison of two such SILs for the uricosuric drug Benzbromarone: the deuterium-labeled this compound and the carbon-13-labeled Benzbromarone.
Executive Summary: The Superiority of C13-Labeling
Based on established principles, C13-labeled Benzbromarone is the superior choice as an internal standard over this compound for quantitative bioanalysis. The key advantages of the C13-labeled standard include its higher isotopic stability, which prevents back-exchange of labels, and its identical chromatographic behavior to the unlabeled analyte, which ensures accurate compensation for matrix effects. While this compound is a viable and often more readily available option, it carries a higher risk of analytical variability due to potential isotopic exchange and chromatographic shifts.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of this compound versus C13-labeled Benzbromarone based on general principles of stable isotope labeling in LC-MS/MS.
| Performance Parameter | This compound (Deuterium-labeled) | C13-labeled Benzbromarone | Rationale |
| Isotopic Stability | Moderate to High | Very High | Deuterium labels can be susceptible to back-exchange with protons from the sample matrix or mobile phase, especially at non-stabilized positions.[1][2] C-13 labels are incorporated into the carbon backbone of the molecule and are not exchangeable.[1][3] |
| Chromatographic Co-elution | Potential for slight retention time shift | Identical retention time to analyte | The difference in bond energy between C-D and C-H can lead to a slight difference in polarity and, consequently, a small shift in chromatographic retention time.[3][4][5] C13 has a negligible effect on the physicochemical properties of the molecule, resulting in identical chromatographic behavior.[3][6] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shift | Excellent | If the internal standard does not perfectly co-elute with the analyte, it may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[5][7][8] Perfect co-elution ensures that the internal standard and analyte are subjected to the exact same matrix effects.[7][9][10] |
| Mass Spectrometric Behavior | Generally similar to analyte, but fragmentation can differ | Identical to analyte | The presence of deuterium can sometimes alter fragmentation pathways in the mass spectrometer. A mass difference of at least 3 Da from the analyte is recommended.[1] C13 labeling does not alter the fragmentation pattern. |
| Cost-Effectiveness | Generally lower cost of synthesis | Typically higher cost of synthesis | Deuterium labeling is often a simpler and less expensive synthetic process.[11][12] The synthesis of C13-labeled compounds is often more complex.[11][12] |
| Availability | More commonly available | Less commonly available | Deuterated standards are more widely available for a larger range of compounds. |
Experimental Protocols: A Representative Bioanalytical Method
While specific experimental data for a direct comparison is unavailable, the following protocol outlines a typical validated LC-MS/MS method for the quantification of Benzbromarone in human plasma, into which either this compound or C13-labeled Benzbromarone would be incorporated as the internal standard.
Sample Preparation: Protein Precipitation
This method is chosen for its simplicity and high-throughput capability.
-
Objective: To remove proteins from the plasma sample that would otherwise interfere with the analysis and damage the LC column.
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (either this compound or C13-labeled Benzbromarone at 500 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate Benzbromarone from other matrix components and quantify it using tandem mass spectrometry.
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benzbromarone: Precursor ion (m/z) -> Product ion (m/z) [To be determined based on the specific instrument and optimization]
-
This compound: Precursor ion (m/z) -> Product ion (m/z) [Expected to be +5 Da from the unlabeled analyte]
-
C13-labeled Benzbromarone: Precursor ion (m/z) -> Product ion (m/z) [Expected to have a mass shift corresponding to the number of C13 atoms]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Mandatory Visualizations
Caption: Bioanalytical workflow for Benzbromarone quantification.
Caption: Decision pathway for internal standard selection.
Conclusion
For the highest level of data quality and confidence in the bioanalysis of Benzbromarone, C13-labeled Benzbromarone is the recommended internal standard . Its inherent stability and identical chromatographic behavior to the unlabeled analyte provide superior performance in compensating for analytical variability, particularly matrix effects. While this compound can be a suitable alternative, especially when cost and availability are primary concerns, it necessitates more rigorous validation to ensure the absence of isotopic back-exchange and to account for any potential chromatographic shifts that could impact data accuracy. Ultimately, the choice of internal standard should be guided by the specific requirements of the study, with a clear understanding of the potential trade-offs between performance and practical constraints.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. myadlm.org [myadlm.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. mdpi.com [mdpi.com]
- 12. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Determination of Benzbromarone: Specificity and Selectivity in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Benzbromarone in complex biological matrices. It focuses on the specificity and selectivity of these methods, offering insights into the advantages conferred by advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the use of deuterated internal standards like Benzbromarone-d5.
Executive Summary
Accurate quantification of Benzbromarone in biological samples is crucial for pharmacokinetic and toxicokinetic studies. This guide compares a state-of-the-art LC-MS/MS method with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. While a specific validated method using this compound was not found in the public literature, the principles and advantages of using a deuterated internal standard are discussed in the context of the LC-MS/MS methodology, highlighting its potential to significantly enhance specificity and selectivity.
Mechanism of Action: URAT1 Inhibition
Benzbromarone exerts its uricosuric effect by inhibiting the Urate Transporter 1 (URAT1) in the renal proximal tubules. This inhibition prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.
Caption: Benzbromarone inhibits the URAT1 transporter, blocking uric acid reabsorption.
Method Comparison: LC-MS/MS vs. HPLC-UV
The following tables summarize the key performance characteristics of a validated LC-MS/MS method for the simultaneous determination of multiple drugs, including Benzbromarone, in human plasma, and a validated HPLC-UV method for Benzbromarone.
Table 1: Method Performance Characteristics
| Parameter | LC-MS/MS | HPLC-UV[1] |
| Linearity Range | 1–200 nM | 50 - 150 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 nM | Not explicitly stated, but likely in the µg/mL range |
| Intra-day Accuracy (%) | 85–115% | 98.65 - 100.77% |
| Inter-day Accuracy (%) | 85–115% | Not Reported |
| Intra-day Precision (%RSD) | < 15% | < 2.0% |
| Inter-day Precision (%RSD) | < 15% | Not Reported |
| Recovery (%) | Good recovery with liquid-liquid extraction | Not explicitly stated for plasma, but good for placebo |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
Table 2: Experimental Conditions
| Parameter | LC-MS/MS | HPLC-UV[1] |
| Stationary Phase | Zorbax Extend C18 (100 x 2.1 mm, 3.5 µm) | Eclipsed Plus C18 (100 × 4.6mm, 5µ) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol | Isocratic elution with Glacial acetic acid: Acetonitrile: water: Methanol (2.5:12.5:195:450 v/v/v/v) |
| Flow Rate | 0.20 mL/min | 1.0 mL/min |
| Detection | Triple quadrupole mass spectrometer (MRM mode) | Photodiode Array (PDA) detector at 231 nm |
| Internal Standard | Stable isotopically labeled analogs for other compounds (Elacridar-d4 used for Tariquidar) | Not specified for plasma analysis |
| Sample Preparation | Liquid-liquid extraction with tert-butyl-methyl ether | Protein precipitation likely required for plasma |
The Role and Advantages of this compound as an Internal Standard
While the presented LC-MS/MS method did not explicitly use this compound, the use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis.
Key Advantages of Using this compound:
-
Enhanced Specificity: this compound is chemically identical to Benzbromarone, but with a different mass. This allows the mass spectrometer to differentiate between the analyte and the internal standard with high precision, minimizing the risk of interference from other compounds in the matrix.
-
Improved Accuracy and Precision: Because this compound has nearly identical physicochemical properties to Benzbromarone, it co-elutes during chromatography and experiences similar extraction recovery and ionization suppression or enhancement effects. This allows for more accurate and precise correction of any variability during sample preparation and analysis.
-
Correction for Matrix Effects: Complex matrices like plasma can significantly impact the ionization efficiency of an analyte. A SIL internal standard experiences these matrix effects to the same extent as the analyte, providing a reliable means of normalization and leading to more accurate quantification.
Experimental Protocols
LC-MS/MS Method for Benzbromarone in Human Plasma
This method was developed for the simultaneous quantitation of eight drugs, including Benzbromarone.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of human plasma, add the internal standard solution.
- Add 500 µL of tert-butyl-methyl ether.
- Vortex for 1 minute and centrifuge at 20,000 x g for 2 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: Zorbax Extend C18 (100 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% (v/v) formic acid in water.
- Mobile Phase B: 100% Methanol.
- Gradient: A 5-minute linear gradient from 20% to 95% Mobile Phase B.
- Flow Rate: 0.20 mL/min.
- Injection Volume: 30 µL.
3. Mass Spectrometric Conditions:
- Instrument: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Benzbromarone would need to be optimized.
HPLC-UV Method for Benzbromarone in Bulk Drug[1]
1. Sample Preparation:
- Prepare a standard solution of Benzbromarone in the mobile phase at a concentration of 0.1 mg/mL.[1]
2. Chromatographic Conditions: [1]
- Column: Eclipsed Plus C18 (100 × 4.6mm, 5µ).[1]
- Mobile Phase: Glacial acetic acid: Acetonitrile: water: Methanol in the ratio 2.5:12.5:195:450 (v/v/v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV detection at 231 nm.[1]
- Injection Volume: 20 µL.[1]
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Benzbromarone in human plasma.
Conclusion
For the quantification of Benzbromarone in complex matrices, LC-MS/MS offers superior specificity and sensitivity compared to traditional HPLC-UV methods. The hypothetical inclusion of this compound as an internal standard in an LC-MS/MS assay would further enhance the reliability of the data by effectively compensating for matrix effects and variability in sample processing, leading to highly accurate and precise results. This level of analytical rigor is essential for robust drug development and clinical research.
References
Safety Operating Guide
Personal protective equipment for handling Benzbromarone-d5
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Benzbromarone-d5. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Risk Assessment
While some suppliers classify this compound as not hazardous, the parent compound, Benzbromarone, is categorized as toxic if swallowed and is a potent pharmaceutical agent with known risks of liver toxicity[1][2][3]. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it carries similar risks to its non-deuterated counterpart.
Hazard Classification Summary
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [4] |
| Health Hazard | Can cause health problems, specifically noted for potential liver injury. | [2][3][5] |
| Primary Hazards | Acute Toxic, Health Hazard, Environmental Hazard. | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ingestion. The following table outlines the minimum required PPE. For handling highly potent compounds, more advanced protection like powered air-purifying respirators (PAPRs) and containment technologies such as glove bags should be considered[6][7].
Required Personal Protective Equipment
| Body Part | Required PPE | Standard/Specification |
| Respiratory | Suitable Respirator / Use in Chemical Fume Hood | NIOSH (US) or EN 166 (EU) approved |
| Eyes/Face | Safety goggles with side-shields | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hands | Protective gloves (e.g., nitrile) | Follow manufacturer's specifications |
| Body | Impervious clothing (e.g., lab coat, coveralls) | Appropriate for chemical handling |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to mitigate risks. The following protocol should be followed in a designated and properly equipped laboratory area.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
Handle the compound as a powder, taking care to avoid dust and aerosol formation[1].
-
Use anti-static weigh paper or a contained weighing system.
-
If preparing solutions, add the solvent to the pre-weighed compound slowly to prevent splashing.
-
-
Experimental Use:
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid direct contact with the substance, even when wearing gloves[9].
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect all waste contaminated with this compound (e.g., unused compound, contaminated PPE, weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Containment:
-
For liquid waste, absorb with a non-reactive material like diatomite or universal binders before placing it in the solid waste container[1].
-
Ensure the waste container is leak-proof and kept closed.
-
-
Disposal:
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Benzbromarone | C17H12Br2O3 | CID 2333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. What are the side effects of Benzbromarone? [synapse.patsnap.com]
- 6. aiha.org [aiha.org]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. sds.edqm.eu [sds.edqm.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
